Methyl 2-(4-acetamidobenzenesulfonamido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-acetamidobenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-(4-acetamidobenzenesulfonamido)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(4-acetamidobenzenesulfonamido)benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetamidobenzenesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-acetamidobenzenesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 2-(4-methylbenzenesulfonamido)benzoate: This compound has a similar structure but with a methyl group instead of an acetamido group.
Ethyl 2-(4-acetamidobenzenesulfonamido)benzoate: This compound has an ethyl ester instead of a methyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(4-acetamidophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-12-7-9-13(10-8-12)24(21,22)18-15-6-4-3-5-14(15)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNVYBBJKZXNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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